![molecular formula C9H13N B119579 5-Ethynyl-1-azabicyclo[3.2.1]octane CAS No. 142483-61-2](/img/structure/B119579.png)
5-Ethynyl-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1-azabicyclo[3.2.1]octane is a bicyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is commonly referred to as 5-EBIO and is a potent activator of calcium-activated potassium channels (KCa) and transient receptor potential (TRP) channels.
Wirkmechanismus
The mechanism of action of 5-EBIO involves the activation of 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. 5-Ethynyl-1-azabicyclo[3.2.1]octane channels are involved in the regulation of neuronal signaling, smooth muscle tone, and vasodilation. TRP channels are involved in the detection of various stimuli, including temperature, pressure, and chemical signals. Activation of these channels by 5-EBIO leads to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EBIO are diverse and depend on the specific application. In neuroscience, 5-EBIO has been shown to enhance synaptic transmission and improve cognitive function. In cardiovascular research, 5-EBIO has been shown to reduce blood pressure and improve blood flow. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-EBIO in lab experiments include its potency and specificity for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels, making it a valuable tool for studying these channels' function. However, the limitations of using 5-EBIO include its potential toxicity and the need for careful attention to detail during the synthesis process to ensure purity and yield.
Zukünftige Richtungen
There are many potential future directions for research on 5-EBIO. One area of interest is the development of new compounds that are more potent and selective for 5-Ethynyl-1-azabicyclo[3.2.1]octane and TRP channels. Another area of interest is the development of new applications for 5-EBIO, such as in the treatment of neurological disorders or as a tool for studying cellular signaling pathways. Overall, 5-EBIO is a valuable compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-EBIO has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 5-EBIO is used as a tool to study the function of 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and their role in neuronal signaling. In cardiovascular research, 5-EBIO has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In cancer research, 5-EBIO has been shown to inhibit the growth of cancer cells by activating 5-Ethynyl-1-azabicyclo[3.2.1]octane channels and inducing apoptosis.
Eigenschaften
CAS-Nummer |
142483-61-2 |
|---|---|
Produktname |
5-Ethynyl-1-azabicyclo[3.2.1]octane |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
5-ethynyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-4-3-6-10(8-9)7-5-9/h1H,3-8H2 |
InChI-Schlüssel |
NCLBJBJJABUYSO-UHFFFAOYSA-N |
SMILES |
C#CC12CCCN(C1)CC2 |
Kanonische SMILES |
C#CC12CCCN(C1)CC2 |
Synonyme |
1-Azabicyclo[3.2.1]octane, 5-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

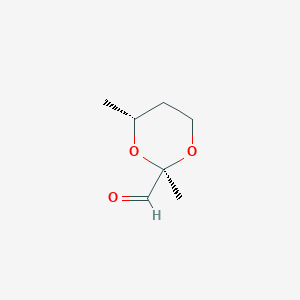
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
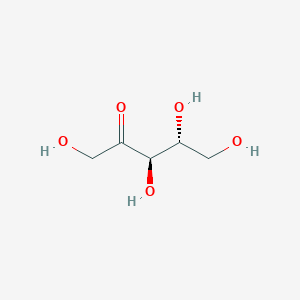
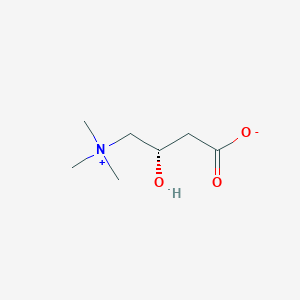
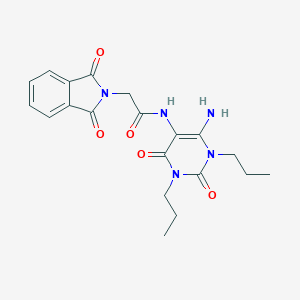





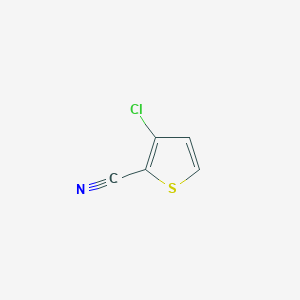
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

